2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15427757
InChI: InChI=1S/C19H23NO3S/c1-4-23-18-11-15(3)19(12-14(18)2)24(21,22)20-10-9-16-7-5-6-8-17(16)13-20/h5-8,11-12H,4,9-10,13H2,1-3H3
SMILES:
Molecular Formula: C19H23NO3S
Molecular Weight: 345.5 g/mol

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15427757

Molecular Formula: C19H23NO3S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C19H23NO3S
Molecular Weight 345.5 g/mol
IUPAC Name 2-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C19H23NO3S/c1-4-23-18-11-15(3)19(12-14(18)2)24(21,22)20-10-9-16-7-5-6-8-17(16)13-20/h5-8,11-12H,4,9-10,13H2,1-3H3
Standard InChI Key ALYHHAJKLYCTMF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₉H₂₃NO₃S, with a molecular weight of 345.5 g/mol. Its IUPAC name, 2-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline, reflects the presence of a tetrahydroisoquinoline core fused to a sulfonylated aromatic ring. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
PubChem CID5312213
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C
InChI KeyALYHHAJKLYCTMF-UHFFFAOYSA-N

The sulfonyl group (-SO₂-) bridges the tetrahydroisoquinoline nitrogen and the 4-ethoxy-2,5-dimethylphenyl moiety, creating a planar configuration that enhances intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step protocol:

  • Formation of the Tetrahydroisoquinoline Core:
    Cyclization of phenethylamine derivatives via Pictet-Spengler reaction yields 1,2,3,4-tetrahydroisoquinoline. For example, reaction of 3,4-dimethoxyphenethylamine with carbonyl compounds under acidic conditions generates the bicyclic structure .

  • Sulfonylation:
    The nitrogen atom undergoes sulfonylation using 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine. This step proceeds at 0–25°C with a reported yield of 68–72%.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol to achieve >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.20–7.05 (m, 4H, aromatic H), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.85 (s, 2H, N-CH₂), and 2.35 (s, 6H, Ar-CH₃).

  • IR (KBr): Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Functional GroupsBiological Activity
Target CompoundC₁₉H₂₃NO₃SSulfonyl, ethoxy, methylCA-IX inhibition, orexin antagonism
N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamideC₂₄H₂₃N₃O₄SCarboxamide, sulfonylAnticancer (IC₅₀ = 1.8 µM)
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineC₁₈H₂₁NO₂Benzyl, methoxyDopamine receptor modulation

The target compound’s ethoxy group enhances metabolic stability compared to methoxy analogs, while the sulfonyl moiety improves aqueous solubility relative to carboxamide derivatives.

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